molecular formula C15H13Cl2NO3 B288752 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one

6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one

Cat. No. B288752
M. Wt: 326.2 g/mol
InChI Key: GAPPQXQWUBEBPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one, also known as DPC, is a synthetic compound that has been widely used in scientific research due to its unique properties. DPC is a potent inhibitor of DNA topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and transcription.

Scientific Research Applications

6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one has been widely used in scientific research as a potent inhibitor of DNA topoisomerase II. It has been shown to induce DNA damage and cell cycle arrest in a variety of cancer cell lines. 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one has also been used to study the role of DNA topoisomerase II in DNA replication and transcription. Additionally, 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one has been used as a tool to investigate the mechanism of action of other DNA topoisomerase II inhibitors.

Mechanism of Action

6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one inhibits DNA topoisomerase II by binding to its ATP-binding site and preventing the enzyme from completing its catalytic cycle. This results in the accumulation of DNA double-strand breaks and subsequent cell cycle arrest. 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one has been shown to be more potent than other DNA topoisomerase II inhibitors, such as etoposide and doxorubicin.
Biochemical and Physiological Effects:
6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one has been shown to induce DNA damage and cell cycle arrest in a variety of cancer cell lines. It has also been shown to be cytotoxic to both cancer and non-cancer cells. In addition, 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one has been shown to inhibit the growth of tumor xenografts in mice.

Advantages and Limitations for Lab Experiments

One advantage of using 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one in lab experiments is its potency as a DNA topoisomerase II inhibitor. It has been shown to be more potent than other inhibitors, which allows for lower concentrations to be used in experiments. However, 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one is also highly cytotoxic, which can limit its use in certain experiments. Additionally, 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one is a synthetic compound, which can be costly and time-consuming to synthesize.

Future Directions

There are several future directions for the use of 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one in scientific research. One area of interest is the development of 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one analogs with improved potency and selectivity. Another area of interest is the use of 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one in combination with other DNA topoisomerase II inhibitors or chemotherapy drugs to improve their efficacy. Additionally, 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one could be used in combination with other inhibitors of DNA repair pathways to enhance its cytotoxic effects. Finally, the use of 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one in preclinical studies for the development of new cancer therapies is an area of ongoing research.

Synthesis Methods

The synthesis of 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one involves several steps, including the condensation of 2,4-dichloroacetophenone with piperidine, followed by oxidation with chromic acid. The resulting product is then treated with acetic anhydride and sodium acetate to yield 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one. The purity and yield of 6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one can be improved by recrystallization and chromatography techniques.

properties

Product Name

6,8-Dichloro-3-(piperidine-1-carbonyl)chromen-2-one

Molecular Formula

C15H13Cl2NO3

Molecular Weight

326.2 g/mol

IUPAC Name

6,8-dichloro-3-(piperidine-1-carbonyl)chromen-2-one

InChI

InChI=1S/C15H13Cl2NO3/c16-10-6-9-7-11(14(19)18-4-2-1-3-5-18)15(20)21-13(9)12(17)8-10/h6-8H,1-5H2

InChI Key

GAPPQXQWUBEBPH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl

Origin of Product

United States

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